N-(2H-1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a heterocyclic compound featuring a benzodioxole ring, a morpholine moiety, and a phthalazine core.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c26-19(22-14-5-6-17-18(11-14)30-13-29-17)12-25-21(27)16-4-2-1-3-15(16)20(23-25)24-7-9-28-10-8-24/h1-6,11H,7-10,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWDOCROZKUSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Morpholine Ring: This step involves the reaction of the benzodioxole intermediate with morpholine under suitable conditions.
Formation of the Phthalazinone Moiety: This is typically done by reacting the intermediate with phthalic anhydride or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide exhibit significant anticancer properties. For instance, research on related morpholine derivatives has demonstrated cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in tumor growth and proliferation.
Case Study: Anticancer Screening
A study investigated the anticancer activity of several morpholine derivatives, including those with benzodioxole moieties. Compounds were screened against human cancer cell lines such as SNB-19 and OVCAR-8, showing percent growth inhibitions (PGIs) of over 70% in some cases . The results indicate that modifications to the morpholine and benzodioxole structures can enhance anticancer efficacy.
Enzyme Inhibition
Another promising application of this compound is its potential as an enzyme inhibitor. Specifically, it has been explored for its inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD).
Case Study: Enzyme Inhibition Research
In a study focused on sulfonamide derivatives containing benzodioxole structures, several compounds were synthesized and tested for their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings revealed that certain derivatives exhibited strong inhibition rates, suggesting that similar compounds could be developed from this compound for therapeutic use against T2DM and AD .
Potential for Drug Development
Given its structural features and biological activity, this compound represents a valuable scaffold for drug design. The ability to modify the morpholine ring or the benzodioxole moiety could lead to the development of more potent analogs with specific therapeutic targets.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other acetamide derivatives and morpholine-containing heterocycles. Below is a detailed comparison based on synthesis, spectral characterization, and substituent effects:
Structural Analogues from
Two closely related compounds from are:
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Key Observations :
- Substituent Impact : The target compound’s benzodioxole group may enhance aromatic π-π interactions in biological targets compared to the 4-isopropylphenyl group in derivatives. The morpholin-4-yl group in the target compound could offer improved solubility over the acetyl/sulfonyl groups in the analogues .
- Synthesis : The acetyl derivative was synthesized via acetylation of a precursor using acetyl chloride and Na₂CO₃, yielding 58% after chromatography . This suggests that similar methods (e.g., nucleophilic substitution, coupling reactions) might apply to the target compound.
Heterocyclic Systems from
discusses 3-benzylidene phthalide-derived heterocycles, such as 4,3,1-acephalotriazin-2,4(1H,3H)-diazole-5(2H)-one . While these lack the morpholine-acetamide backbone, they highlight the importance of phthalazine/oxadiazole hybrids in materials science and bioactivity.
Key Observations :
- The target compound’s phthalazine moiety may confer rigidity and planar geometry, akin to oxadiazole systems in , which are valued for electronic properties and binding affinity .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the compound’s biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety, a morpholine ring, and a dihydrophthalazin structure, which contribute to its unique pharmacological properties. Its IUPAC name is N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide], with a molecular formula of .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways critical for cell survival and proliferation.
- Signal Transduction Interference : It may affect signal transduction pathways that regulate cell growth and apoptosis. By modulating these pathways, the compound can induce programmed cell death in malignant cells.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that this compound possesses significant anticancer activity against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Inhibition of proliferation |
| A549 (Lung) | 8.7 | Induction of apoptosis |
| HepG2 (Liver) | 12.3 | Cell cycle arrest |
This data suggests that the compound effectively inhibits the growth of cancer cells through multiple mechanisms.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These results indicate moderate antibacterial effects, particularly against Gram-positive bacteria.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds with similar structural motifs. For example:
- A study published in Pharmaceutical Biology reported that benzodioxole derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a potential structure–activity relationship that could be leveraged in drug design .
- Another investigation highlighted the enzyme inhibitory effects of related morpholine-containing compounds on specific kinases involved in cancer progression .
- A comprehensive review on the pharmacological properties of benzodioxole derivatives indicated their potential as therapeutic agents due to their diverse biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
